molecular formula C11H16N4S B13050842 N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B13050842
M. Wt: 236.34 g/mol
InChI Key: CFCNNIMVGYXBOJ-UHFFFAOYSA-N
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Description

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core substituted with butyl and methyl groups. The compound’s molecular formula is C11H14N4S, and it has a molecular weight of 236.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the reaction of appropriate thieno[3,2-D]pyrimidine precursors with butyl and methyl substituents. One common method includes the acid-catalyzed chemo-selective substitution of the thieno[3,2-D]pyrimidine ring with various amines . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid (HCl) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of the thieno[3,2-D]pyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

4-N-butyl-6-methylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H16N4S/c1-3-4-5-13-10-9-8(6-7(2)16-9)14-11(12)15-10/h6H,3-5H2,1-2H3,(H3,12,13,14,15)

InChI Key

CFCNNIMVGYXBOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1SC(=C2)C)N

Origin of Product

United States

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